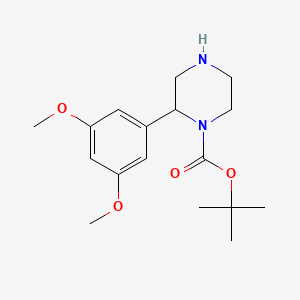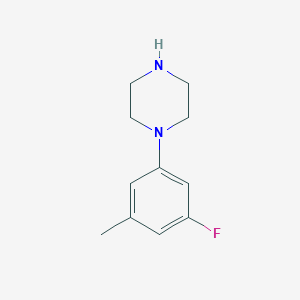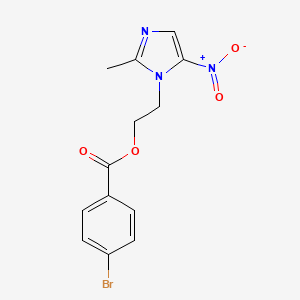
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is a synthetic organic compound that combines an imidazole ring with a bromobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate typically involves the following steps:
Nitration: The starting material, 2-methylimidazole, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated imidazole is then alkylated with 2-bromoethanol to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.
Esterification: Finally, the hydroxyl group of the alkylated product is esterified with 4-bromobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom on the benzoate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-bromobenzoate.
Substitution: Products depend on the nucleophile used, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-aminobenzoate if an amine is used.
Applications De Recherche Scientifique
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections due to its imidazole moiety.
Biological Studies: The compound can be used in studies investigating the biological activity of nitroimidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is not well-documented. based on its structure, it is likely to interact with biological targets similar to other nitroimidazole compounds, which typically involve the reduction of the nitro group to generate reactive intermediates that can damage DNA and other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is unique due to the presence of the bromobenzoate ester, which can impart different chemical properties and potential biological activities compared to other nitroimidazoles.
Propriétés
Formule moléculaire |
C13H12BrN3O4 |
|---|---|
Poids moléculaire |
354.16 g/mol |
Nom IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-bromobenzoate |
InChI |
InChI=1S/C13H12BrN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 |
Clé InChI |
QZTGFZAJZYXXAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



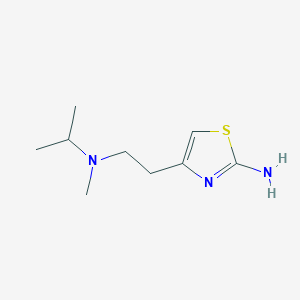
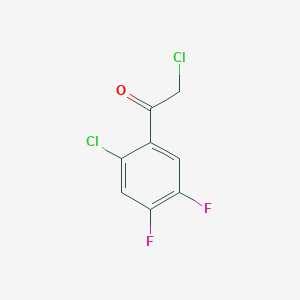
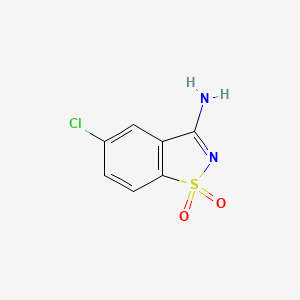
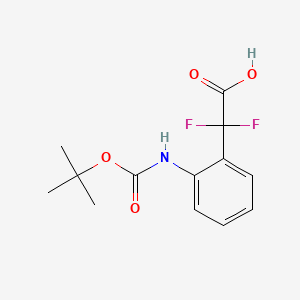
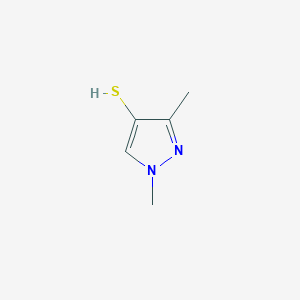

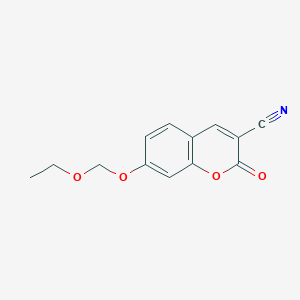
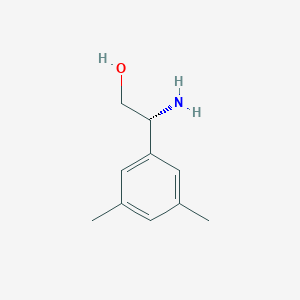
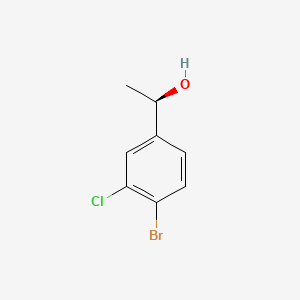
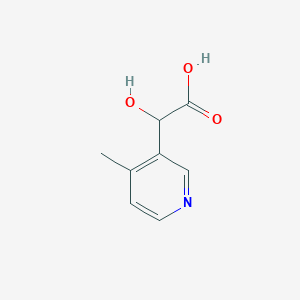
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
